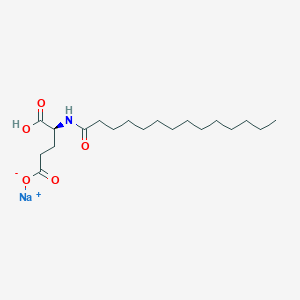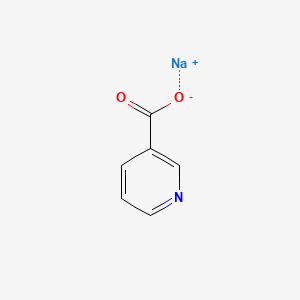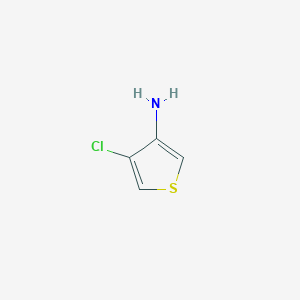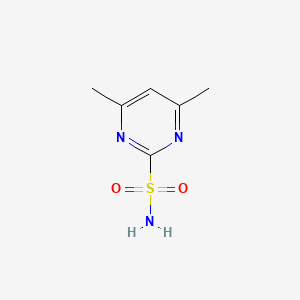
4,6-Dimethylpyrimidine-2-sulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,6-dimethylpyrimidine-2-sulfonamide involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine (obtained from reacting pentane-2,4-diol with guanidine) to yield the desired product .
Molecular Structure Analysis
The compound’s IUPAC name is 4,6-dimethyl-2-pyrimidinesulfonamide . It has a molecular weight of 187.22 g/mol and the following InChI code: 1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) .
Chemical Reactions Analysis
Sulfonamides like 4,6-dimethylpyrimidine-2-sulfonamide inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase. This mechanism disrupts tetrahydrofolic acid (THF) synthesis, affecting bacterial growth .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Application in Corrosion Inhibition
- Summary of the Application : 4,6-Dimethylpyrimidine-2-sulfonamide (DMQS) has been studied as a new corrosion inhibitor for mild steel in a 0.1 M HCl medium .
- Methods of Application or Experimental Procedures : The inhibition efficacy of DMQS was analyzed at varied temperatures. The electrochemical techniques employed were impedance spectroscopy and potentiodynamic polarization. Surface analysis of mild steel was carried out through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) .
- Results or Outcomes : The study found that DMQS had a high inhibition efficiency of 97.6% at a concentration of 4 × 10^−5 M. The inhibitory effect of DMQS escalated with elevated concentration and declined with elevation in solution temperature .
Application in Biodegradation
- Summary of the Application : 4,6-Dimethylpyrimidine-2-sulfonamide has been identified as a substrate for the bacterium Paenarthrobacter, which has demonstrated diverse growth patterns and sulfonamide-degrading abilities .
- Methods of Application or Experimental Procedures : The degradation performance was largely associated with the number of sadA gene copies and also relied on its genotype .
- Results or Outcomes : The accumulation of three major metabolites (2-aminopyrimidine for SDZ, 3-amino-5-methylisoxazole for SMX, and 4,6-dimethylpyrimidine-2-amine for SMZ) was observed synchronously, indicating that the degradation was via the enzymatic reactions encoded by sad genes .
Application in Synthetic Chemistry
- Summary of the Application : Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Methods of Application or Experimental Procedures : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
Application in Electrochemical Sulfonamide Synthesis
- Summary of the Application : 4,6-Dimethylpyrimidine-2-sulfonamide has been used in the electrochemical synthesis of sulfonamides through direct anodic coupling of thiols and amines .
- Methods of Application or Experimental Procedures : The reaction conditions involved the use of thiol (2 mmol), amine (3.0 mmol), Me4NBF4 (0.2 mmol), CH3CN/ 0.3 M HCl (20 mL, 3:1 v/v), C anode/Fe cathode, for 5 minutes .
- Results or Outcomes : The process resulted in the successful synthesis of sulfonamides .
Application in Drug Synthesis
- Summary of the Application : Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Methods of Application or Experimental Procedures : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dimethylpyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDPRXWPTQTRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623781 | |
| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidine-2-sulfonamide | |
CAS RN |
35762-76-6 | |
| Record name | 4,6-Dimethyl-2-pyrimidinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35762-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
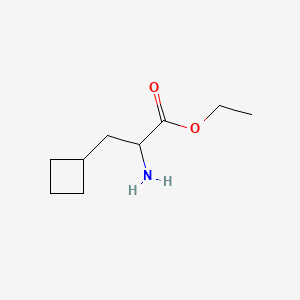
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)



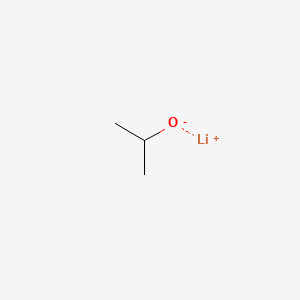
![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)
